6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one
Description
6-Acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidin-4-one core with an acetyl group at position 4. The acetyl substituent at position 6 modulates electronic and steric properties, influencing lipophilicity and binding interactions with biological targets .
Properties
CAS No. |
15199-05-0 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-acetyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)11-2-6-7(3-11)9-4-10-8(6)13/h4H,2-3H2,1H3,(H,9,10,13) |
InChI Key |
OIBUUQWRIGBCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(C1)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide, followed by cyclization and acetylation steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrimidines.
Scientific Research Applications
Inhibition of Human Neutrophil Elastase
One of the most significant applications of this compound is its potential as an inhibitor of human neutrophil elastase (HNE). HNE plays a crucial role in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and emphysema. Studies indicate that inhibiting HNE can reduce inflammation and tissue damage associated with these conditions.
Antimicrobial Properties
Preliminary research suggests that 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one may possess antimicrobial properties. This potential makes it a candidate for further exploration as an antimicrobial agent against various pathogens.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with specific cellular targets involved in tumor growth and proliferation. For instance, studies have shown that derivatives of pyrrolopyrimidines exhibit selective cellular uptake and potent inhibitory activity toward human tumor cells . This positions the compound as a promising candidate in the development of new anticancer therapies.
Comparative Analysis with Related Compounds
To understand the uniqueness of 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one better, a comparative analysis with similar compounds can be beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Acetyl-2-methylpyrrole | Lacks the pyrimidine core | Simpler structure |
| 2-Amino-5-methylpyridine | Different nitrogen positioning | No acetyl group |
| 6-Acetyl-1H-pyrrole | Only contains one nitrogen ring | Less complex |
The distinct combination of functional groups in 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one provides unique biological activities not found in simpler analogs.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Chronic Inflammatory Diseases : Inhibition studies on HNE have shown promise in reducing inflammatory responses in models simulating COPD.
- Cancer Research : Investigations into its anticancer effects have demonstrated selective toxicity toward cancer cells while sparing normal cells.
These case studies underscore the need for further research to fully elucidate the therapeutic mechanisms and optimize the compound for clinical applications.
Mechanism of Action
The mechanism of action of 6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s pyrrolo[3,4-d]pyrimidin-4-one core differentiates it from pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., Allopurinol , erlotinib, and lapatinib analogs ). Key structural distinctions include:
- Ring System : Pyrrolo (5-membered ring with one nitrogen) vs. pyrazolo (5-membered ring with two nitrogens).
- Substituent at Position 6 : Acetyl group (electron-withdrawing) compared to thioxo (), phenyl (), or methyl groups ().
Electronic Effects :
- Lipophilicity (logP) is influenced by the acetyl group, which may improve membrane permeability relative to polar substituents like sulfonamides ().
Key Findings :
- Pyrazolo derivatives with electron-withdrawing groups (e.g., nitro in 10e) exhibit potent anticancer activity, suggesting the acetyl group in the target compound may confer similar advantages.
- Substitutions at position 5 (e.g., aroylhydrazone in pyrazolo derivatives) enhance target engagement, but the acetyl group at position 6 in the pyrrolo analog may redirect binding interactions .
Pharmacokinetic Considerations
- Lipophilicity from the acetyl group could enhance blood-brain barrier penetration relative to polar analogs like Allopurinol .
Biological Activity
6-Acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its unique structure, characterized by an acetyl group at the 6-position and a tetrahydropyrrolopyrimidine core, contributes to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- Key Functional Groups : Acetyl group, nitrogen-containing heterocycles
The compound's structure allows it to participate in various chemical reactions typical of pyrimidine derivatives, enhancing its potential for biological activity .
Enzyme Inhibition
Research indicates that 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one acts as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and emphysema. Inhibition of HNE may lead to reduced inflammation and tissue damage .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. While specific mechanisms are still under investigation, its structural features may allow it to disrupt microbial cell functions .
Anticancer Potential
The compound has also been studied for its potential anticancer properties. Its ability to interact with various biological targets involved in metabolic processes suggests that it could play a role in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one:
-
Inhibition of Neutrophil Elastase :
- Study Focus : Evaluating the compound's effectiveness as an HNE inhibitor.
- Findings : Demonstrated significant inhibition of HNE activity with potential therapeutic implications for inflammatory diseases .
-
Antimicrobial Activity :
- Study Focus : Assessing the compound's effects on bacterial strains.
- Findings : Showed promising antimicrobial activity against several pathogens; however, further research is needed to elucidate the mechanisms involved .
- Anticancer Activity :
Synthesis Methods
The synthesis of 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one typically involves cyclization reactions starting from appropriate precursors. Common methods include:
- Cyclization of Pyrrole Derivatives : Involves reacting pyrrole with nitriles or amides under controlled conditions.
- Acetylation Steps : Following cyclization to introduce the acetyl group at the desired position.
These methods ensure high yield and purity for further research applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Acetyl-2-methylpyrrole | Simpler structure lacking pyrimidine core | Limited biological activity |
| 2-Amino-5-methylpyridine | Different nitrogen positioning | No acetyl group; less complex |
| 6-Acetyl-1H-pyrrole | Only contains one nitrogen ring | Less complex; limited activity |
The unique combination of functional groups in 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one distinguishes it from simpler analogs and enhances its biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
